molecular formula C8H6BrF3O B2549393 1-Bromo-2-(difluoromethyl)-4-fluoro-3-methoxybenzene CAS No. 2091383-49-0

1-Bromo-2-(difluoromethyl)-4-fluoro-3-methoxybenzene

Cat. No.: B2549393
CAS No.: 2091383-49-0
M. Wt: 255.034
InChI Key: IBRKBGIORPKHSM-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-fluoro-3-methoxybenzene is a type of organic compound known as an aromatic halide. Aromatic halides are organic compounds containing a halogen atom attached to an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the bromo, difluoromethyl, fluoro, and methoxy substituents on the benzene ring. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of aromatic halides are characterized by electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-donating and electron-withdrawing groups on the benzene ring can significantly influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of the substituents on the benzene ring. For example, the presence of halogen atoms could increase the density and boiling point of the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many aromatic halides are used in the synthesis of other organic compounds, acting as intermediates in various chemical reactions .

Safety and Hazards

Like many aromatic halides, this compound could be harmful if inhaled, ingested, or comes into contact with the skin. It may also pose environmental hazards .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in organic synthesis, materials science, pharmaceuticals, and other fields .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKBGIORPKHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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